molecular formula C18H18O8 B14753356 Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) CAS No. 3273-13-0

Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate)

Cat. No.: B14753356
CAS No.: 3273-13-0
M. Wt: 362.3 g/mol
InChI Key: LQBNUOMEOUZICV-UHFFFAOYSA-N
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Description

Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) is a chemical compound known for its unique structure and properties It consists of an ethane-1,2-diyl backbone with two 4-hydroxy-3-methoxybenzoate groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with ethane-1,2-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethane-1,2-diyl bis(3,4-dihydroxybenzoate)
  • Ethane-1,2-diyl bis(4-hydroxybenzoate)
  • Ethane-1,2-diyl bis(3-methoxybenzoate)

Uniqueness

Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) is unique due to the presence of both hydroxyl and methoxy groups on the benzoate moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

3273-13-0

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxybenzoyl)oxyethyl 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C18H18O8/c1-23-15-9-11(3-5-13(15)19)17(21)25-7-8-26-18(22)12-4-6-14(20)16(10-12)24-2/h3-6,9-10,19-20H,7-8H2,1-2H3

InChI Key

LQBNUOMEOUZICV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCCOC(=O)C2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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